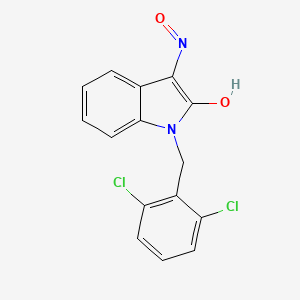
(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a dichlorobenzyl group attached to the indole core, along with an oxime functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,6-dichlorobenzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The final step involves the conversion of the indole-2,3-dione to its oxime derivative. This can be achieved by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the dichlorobenzyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have therapeutic potential due to its structural similarity to bioactive indole derivatives, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of (3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the dichlorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: An organic compound with herbicidal properties, used as a building block in organic synthesis.
Indole-2,3-dione: A precursor in the synthesis of various indole derivatives, known for its biological activity.
Oxime Derivatives: Compounds containing the oxime functional group, widely studied for their chemical reactivity and biological activity.
Uniqueness
(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is unique due to the combination of its indole core, dichlorobenzyl group, and oxime functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(18-21)15(19)20/h1-7,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBLUDCBHZNVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC=C3Cl)Cl)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2759961.png)
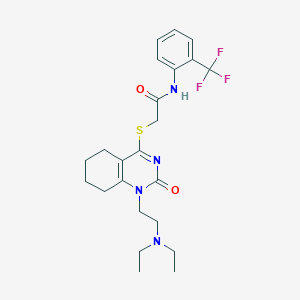
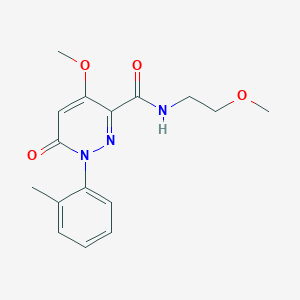
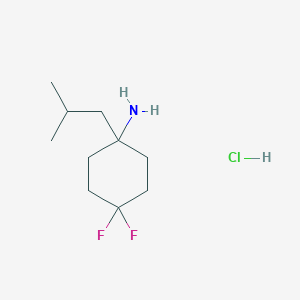
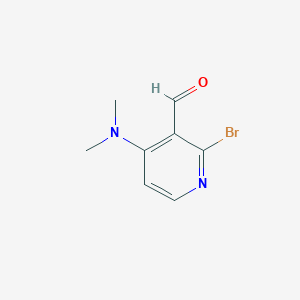
amine hydrochloride](/img/structure/B2759968.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2759969.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2759971.png)
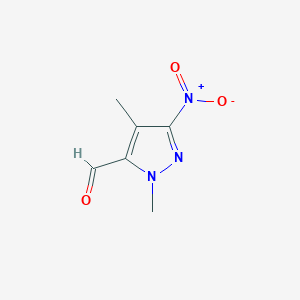
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)
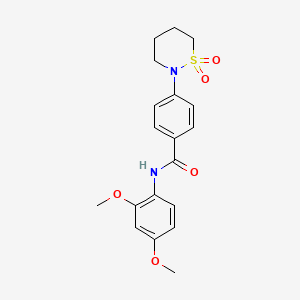
![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B2759981.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
